6-(4-Formyl-2-methylphenoxy)nicotinonitrile
Overview
Description
“6-(4-Formyl-2-methylphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C14H10N2O2 . It is used in research and has a molecular weight of 238.24 .
Synthesis Analysis
The synthesis of “this compound” involves combining 4-hydroxy-3-methyl-benzaldehyde, K2CO3, and 6-CHLORONICOTINONITRILE in DMF (N,N-dimethyl-formamide), and heating at 100°C for 4 hours . After cooling to ambient temperature, the mixture is poured into water and the aqueous layer is extracted with EtOAc. The organic layer is dried over NA2SO4 and the solvent is eliminated. Drying under vacuum at 45°C overnight yields the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H10N2O2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Scientific Research Applications
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP) serves as an important fluorophoric platform for developing chemosensors for detecting a variety of analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these DFP-based chemosensors underline the potential for 6-(4-Formyl-2-methylphenoxy)nicotinonitrile in similar applications, given its structural similarity to DFP (Roy, 2021).
Synthetic Antioxidants
Synthetic phenolic antioxidants (SPAs), due to their role in retarding oxidative reactions, have been the focus of research concerning their environmental occurrence, human exposure, and toxicity. Given the phenolic structure in the compound of interest, there's potential for its application as an antioxidant in various industrial and commercial products to extend product shelf life while considering environmental and health impacts (Liu & Mabury, 2020).
Antioxidant Activity Detection
The investigation into antioxidants and their implications across various fields highlights the critical role of phenolic compounds. Methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are essential in assessing the potential of compounds like this compound for similar applications (Munteanu & Apetrei, 2021).
Environmental Remediation
Studies on the sorption of phenoxy herbicides and their degradation highlight the environmental relevance of phenolic compounds. Research into advanced oxidation processes for treating recalcitrant compounds, including phenolics, in industrial wastewater underscores the potential environmental applications of this compound, particularly in enhancing the degradation efficiency of pollutants (Goodwin et al., 2018).
Nanostructured Materials for Energy Applications
Research into nanostructured transition metal nitrides for energy storage and conversion suggests a potential application area for this compound. By designing appropriate nanostructures, compounds with electronic properties can improve the performance of electrodes in electrochemical devices, indicating a promising direction for the compound of interest in energy-related applications (Dong et al., 2013).
Properties
IUPAC Name |
6-(4-formyl-2-methylphenoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-10-6-11(9-17)2-4-13(10)18-14-5-3-12(7-15)8-16-14/h2-6,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZPGEOFXIZLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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